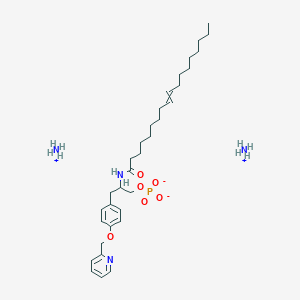
Unii-Z0W48QF72L
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W-372 F-18 is a biochemical.
Scientific Research Applications
Liquid-Phase Syntheses of Inorganic Nanoparticles
Recent advances in the synthesis of inorganic nanoparticles highlight the synergism between scientific discovery and technological development. Notably, these advancements have contributed significantly to the electronics industry, demonstrating the progression from vacuum tubes to semiconductors, and eventually to miniature chips. This development is a prime example of how scientific research directly impacts technological evolution (Cushing, Kolesnichenko, & O'Connor, 2004).
Collaborative Working Environment for Environmental Models
The development of a collaborative working environment for the Unified Air Pollution Model (UNI-DEM) showcases the importance of collaborative tools in scientific research. This environment is particularly beneficial for large scientific applications developed and used by geographically dispersed scientists, emphasizing the necessity for application-centric facilities in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Transforming Educational Programs for Research Translation
Educational programs like those developed by the National Collegiate Inventors and Innovators Alliance (NCIIA) are crucial in translating scientific research into practical innovations. These programs focus on experiential learning in STEM innovation, invention, and entrepreneurship, aiming to create socially beneficial businesses. This is an example of how education and training can facilitate the application of scientific research in practical and entrepreneurial contexts (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Plasmon-Exciton Coupling in Nanodisk–J‐aggregate Complexes
Research in plasmon-exciton coupling in arrays of nanodisk–J‐aggregate complexes, supported by various scientific organizations, underscores the intersection of material science and physics. This research contributes to our understanding of the interactions between light and matter at the nanoscale, with potential applications in various scientific and technological fields (Zheng et al., 2010).
Surface Science Research in Actinides
The focus on surface science research, particularly in the synthesis and study of thin films of actinides, highlights the application of scientific research in understanding material properties at the molecular level. This research has significant implications in various fields, including nuclear energy and material science (Gouder, 1998).
University Nanosat Program
The University Nanosat Program (UNP) is an example of an academic program that facilitates practical scientific research. It underscores the collaboration between government and academia in space research, emphasizing the training of the next generation of aerospace professionals and the infusion of advanced methodologies and technologies in aerospace institutions (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
properties
CAS RN |
1206722-92-0 |
|---|---|
Product Name |
Unii-Z0W48QF72L |
Molecular Formula |
C14H918FN4OS |
Molecular Weight |
299.3139 |
IUPAC Name |
Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-(fluoro-18F)-3-pyridinyl)-7-methoxy- |
InChI |
InChI=1S/C14H9FN4OS/c1-20-12-5-3-10-13(18-12)21-14-17-9(7-19(10)14)8-2-4-11(15)16-6-8/h2-7H,1H3/i15-1 |
InChI Key |
CZEQPPMIFFXBLZ-HUYCHCPVSA-N |
SMILES |
COC1=CC=C2C(SC3=NC(C4=CC=C([18F])N=C4)=CN32)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
W-372 F-18. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{(2E)-2-[(2E)-(4-isopropylbenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B611713.png)



![(R)-2-((S)-4-(3-chloro-5-fluoro-6-(1H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl)piperazin-2-yl)-3-methylbutan-2-ol](/img/structure/B611724.png)

![N-(2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)quinoline-3-carboxamide](/img/structure/B611729.png)
![(1R,2R)-N-((S)-1-(4-(5-Bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B611731.png)
